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Linagliptin impurity KH-2

Cat. No.: B12297850
M. Wt: 473.3 g/mol
InChI Key: LURLSZZBZCRQIL-UHFFFAOYSA-O
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Description

Significance of Impurity Profiling and Control in Pharmaceutical Development

Impurity profiling, the process of identifying and quantifying the various impurities in a drug substance, is a critical activity throughout the drug development lifecycle. globalpharmatek.compharmainfo.in Its significance stems from several key factors:

Maintaining Drug Efficacy and Stability: Impurities can degrade the active pharmaceutical ingredient (API), leading to a reduction in the drug's potency and therapeutic effect. longdom.org They can also affect the stability of the drug product, shortening its shelf life. globalpharmatek.com

Regulatory Compliance: Global regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceuticals. longdom.orgcontractpharma.com Comprehensive impurity profiling data is a mandatory component of new drug applications and is essential for obtaining marketing approval. globalpharmatek.com

Process Optimization and Quality Control: Understanding the impurity profile of a drug substance provides valuable insights into the manufacturing process. globalpharmatek.com This information can be used to optimize reaction conditions, improve purification methods, and implement effective control strategies to minimize the formation of impurities. wordpress.comcontractpharma.com It also serves as a crucial tool for quality control, ensuring the consistency and quality of each batch of the API. pharmainfo.in

Global Regulatory Frameworks for Impurity Management in Active Pharmaceutical Ingredients (APIs)

To ensure the quality and safety of pharmaceutical products worldwide, a harmonized regulatory framework for the management of impurities has been established. wordpress.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. longdom.orgjpionline.org These guidelines provide a scientific and risk-based approach to the control of impurities in APIs. ich.org

Three key ICH guidelines form the foundation of impurity management in new drug substances:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on the control of organic impurities arising during the manufacturing process or storage of a new drug substance. europa.eugmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.comich.org The guideline classifies impurities as organic, inorganic, and residual solvents. gmp-compliance.orgbiotech-spain.com

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
Data sourced from ICH Q3A(R2) guideline. ich.org

ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This guideline addresses the control of residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances. europa.euich.orgich.org It classifies solvents into three classes based on their toxicity and sets permissible daily exposure (PDE) limits for each. ich.org

Class 1 Solvents: Solvents to be avoided, known to be human carcinogens or environmentally hazardous. ich.orgich.org

Class 2 Solvents: Solvents to be limited, considered nongenotoxic animal carcinogens or agents of other irreversible toxicities. ich.org

Class 3 Solvents: Solvents with low toxic potential, for which no health-based exposure limit is needed. ich.org

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of mutagenic impurities, which have the potential to cause DNA damage and cancer. ich.orgeuropa.eu It emphasizes a risk-based approach, including the use of in silico (computer-based) and in vitro assessments to identify potentially mutagenic impurities. toxhub-consulting.com The guideline outlines a Threshold of Toxicological Concern (TTC) approach for controlling these impurities at levels that pose a negligible carcinogenic risk. premier-research.com

Impurity Class Description Control Action
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the TTC.
Class 3 Alerting structure, unrelated to the API structure; no mutagenicity data.Control at or below the TTC.
Class 4 Alerting structure, but shared with the API or related compounds that have been tested and are non-mutagenic.Treat as a non-mutagenic impurity.
Class 5 No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity.Treat as a non-mutagenic impurity.
Data sourced from ICH M7(R2) guideline. europa.eu

Linagliptin Impurity KH-2

Linagliptin is an orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. nih.gov During the synthesis and development of linagliptin, several process-related impurities have been identified and characterized. nih.govmdpi.com One such impurity is this compound.

While specific research dedicated solely to this compound is limited in publicly available literature, its chemical information is documented.

Chemical Profile of this compound:

Identifier Value
Chemical Name N-(2-acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide chembk.com
CAS Number 2279114-31-5 chembk.comtianyechemicals.comchemicalbook.com
Molecular Formula C20H18BrN5O4 chembk.com
Molecular Weight 472.29 g/mol chembk.com
IUPAC Name N-(2-acetylphenyl)-2-(8-bromo-7-but-2-ynyl-3-methyl-2,6-dioxo-5H-purin-7-ium-1-yl)acetamide nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19BrN5O4+ B12297850 Linagliptin impurity KH-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19BrN5O4+

Molecular Weight

473.3 g/mol

IUPAC Name

N-(2-acetylphenyl)-2-(8-bromo-7-but-2-ynyl-3-methyl-2,6-dioxo-5H-purin-7-ium-1-yl)acetamide

InChI

InChI=1S/C20H18BrN5O4/c1-4-5-10-25-16-17(23-19(25)21)24(3)20(30)26(18(16)29)11-15(28)22-14-9-7-6-8-13(14)12(2)27/h6-9,16H,10-11H2,1-3H3/p+1

InChI Key

LURLSZZBZCRQIL-UHFFFAOYSA-O

Canonical SMILES

CC#CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C(=O)C)Br

Origin of Product

United States

Classification and Origin of Linagliptin Impurities

Process-Related Impurities in Linagliptin Synthesis

Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API). nih.govresearchgate.net These can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis. The specific impurity profile of Linagliptin is highly dependent on the synthetic route employed. nih.gov

One such process-related impurity is Linagliptin impurity KH-2 . It is identified by the chemical name N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide and the CAS number 2279114-31-5. synzeal.comnih.gov While detailed synthetic pathways for this specific impurity are not extensively published in peer-reviewed literature, its classification as a process-related impurity by chemical suppliers suggests it originates from the synthetic steps leading to the Linagliptin molecule. synzeal.comsmolecule.com

The synthesis of Linagliptin is a multi-step process, and different routes can lead to the formation of unique impurity profiles. A common synthetic pathway involves the reaction of key intermediates such as 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine. nih.govsmolecule.com

During process development, several new process-related impurities have been detected using High-Performance Liquid Chromatography (HPLC), with levels ranging from 0.15% to 0.5%. nih.gov The formation of these impurities can be attributed to various side reactions. For instance, incomplete reactions or the presence of reactive species can lead to the generation of unintended by-products. One study identified five new process-related impurities and elucidated their structures, highlighting the importance of understanding the reaction mechanism to control their formation. nih.gov

The purity of starting materials and intermediates is paramount in controlling the impurity profile of the final Linagliptin product. nih.gov For example, an intermediate, 2-(chloromethyl)-4-methylquinazoline (B46745), is crucial in the synthesis. Impurities in this intermediate can carry through the synthetic process or react to form new impurities. researchgate.net One report details the formation of an impurity from the reaction of 2-(chloromethyl)-4-methylquinazoline with acetaldehyde (B116499) under alkaline conditions. researchgate.net

Reagents and solvents used in the synthesis also play a significant role. For instance, the use of certain bases or solvents can promote side reactions, leading to the formation of impurities. nih.govsmolecule.com A study on the synthesis of Linagliptin revealed that impurities could be formed due to incomplete aminolysis or hydrolysis of intermediates, influenced by the solvent system used. nih.gov

The following table summarizes some of the known process-related impurities of Linagliptin, including KH-2.

Impurity NameChemical NameCAS NumberMolecular Formula
This compound N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide2279114-31-5C20H18BrN5O4
Impurity 28-bromo-7-(but-2-yn-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione666816-98-4C20H17BrN6O2
Impurity 38-bromo-7-(but-2-yn-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione hydrochlorideN/AC20H18BrClN6O2
Impurity 41-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(but-2-yn-1-yl)-8-((R)-piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dioneN/AC25H28N8O2
Impurity 58-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methyl-3-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dioneN/AC25H28N8O3
Impurity 68-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-(4-methyl-1,4-dihydroquinazolin-2-yl)methyl-1H-purine-2,6(3H,7H)-dioneN/AC25H30N8O2

Degradation Products of Linagliptin

Degradation products are impurities that form when the drug substance is exposed to various stress conditions such as light, heat, humidity, acid, and base. nih.gov Comprehensive forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods. nih.gov

Forced degradation studies on Linagliptin have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to thermal and photolytic stress. nih.gov

Under acidic hydrolysis , significant degradation of Linagliptin has been observed. nih.gov One study reported 16.42% degradation after 24 hours at 60°C in an acidic solution, leading to the formation of several degradation products. nih.gov Another study identified three degradation products under acid reflux conditions.

Alkaline hydrolysis also leads to the degradation of Linagliptin, although to a lesser extent than acidic conditions. nih.gov After 10 days at 60°C in an alkaline solution, approximately 2.56% degradation was observed, with the formation of two major degradants. nih.gov

Linagliptin is particularly sensitive to oxidative degradation . nih.gov Exposure to oxidative stress results in the formation of numerous impurities, with some studies identifying several degradants exceeding 0.4%. nih.gov

In contrast, thermal and photolytic degradation studies have shown that Linagliptin is relatively stable under these conditions, with minimal degradation observed. nih.gov

The table below summarizes the findings from a forced degradation study on Linagliptin.

Stress ConditionDegradation (%)Number of Major Degradants
Acid Hydrolysis (24h, 60°C)16.42%2
Alkaline Hydrolysis (10d, 60°C)2.56%2
Oxidative StressSignificant>5
Thermal Degradation (10d, 60°C)0.05%1
Photolytic DegradationNot significant0

The elucidation of degradation pathways is crucial for understanding how and why Linagliptin degrades. Under acidic conditions, hydrolysis of the quinazoline (B50416) ring is a proposed mechanism for the formation of certain degradation products. nih.gov Mass spectrometry techniques have been instrumental in identifying the structures of these degradants and proposing fragmentation pathways. nih.gov

In oxidative degradation, the formation of N-oxides at various nitrogen atoms in the Linagliptin molecule is a common pathway. The tertiary amine in the piperidine (B6355638) ring and other nitrogen atoms in the purine (B94841) and quinazoline rings are susceptible to oxidation. nih.gov

Stereochemical Impurities in Linagliptin

Linagliptin has a chiral center at the 3-position of the piperidine ring, and it is the (R)-enantiomer that is pharmacologically active. nih.gov The synthesis of Linagliptin can potentially lead to the formation of the (S)-enantiomer, which is considered a stereochemical impurity. smolecule.com

The presence of the (S)-isomer, also known as Linagliptin Impurity I, is a critical quality attribute that needs to be controlled. smolecule.com The synthesis of this impurity has been reported for its use as a reference standard in analytical methods to ensure the stereochemical purity of Linagliptin. smolecule.com The chemical name for this stereochemical impurity is (S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. smolecule.com

Advanced Analytical Methodologies for Linagliptin Impurity Kh 2 Characterization and Quantification

Chromatographic Techniques for High-Resolution Separation of Linagliptin Impurities

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry, providing the necessary resolving power to separate complex mixtures of structurally similar compounds. For Linagliptin and its impurities, a range of chromatographic techniques are utilized to achieve high-resolution separation, which is the prerequisite for accurate quantification and subsequent structural elucidation. These methods are developed to be specific, robust, and sensitive enough to detect impurities at trace levels as required by regulatory guidelines. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Linagliptin and its related substances. innovativejournal.inmdpi.com The development of a stability-indicating HPLC method is crucial for separating impurity KH-2 from the active pharmaceutical ingredient (API), other known impurities, and potential degradation products. nih.govdntb.gov.ua

Table 1: Example of HPLC Method Parameters for Linagliptin Impurity Analysis

Parameter Condition Source
Column Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase A 0.1% Methanoic Acid (pH 2.5) nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Mode Gradient nih.gov
Flow Rate 1.5 mL/min nih.gov
Column Temperature 55 °C nih.gov
Detection UV at 225 nm nih.gov

| Injection Volume | 5 µL | nih.gov |

Validation of the developed method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, greater sensitivity, and much faster analysis times. nih.gov This is achieved by using columns packed with sub-2 µm particles (e.g., UPLC BEH C18, 1.7 µm), which operate at higher pressures. nih.gov For the analysis of Linagliptin impurities, UPLC is particularly advantageous for resolving closely eluting or co-eluting peaks that may be difficult to separate using conventional HPLC. scispace.comnih.gov

The higher efficiency of UPLC columns leads to sharper and narrower peaks, which improves both resolution and detection limits, making it an ideal technique for trace impurity analysis. nih.gov The principles of method development for UPLC are similar to HPLC, involving the optimization of mobile phase, gradient, and temperature, but on a much shorter timescale. scispace.com The application of UPLC coupled with photodiode array (PDA) detectors allows for the simultaneous acquisition of spectral data, which aids in peak purity assessment and preliminary identification of impurities like KH-2. nih.gov

Table 2: UPLC Parameters for Linagliptin Impurity Profiling

Parameter Condition Source
System Acquity UPLC I-Class BSM Plus nih.gov
Column UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A Alkaline pH buffer nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Mode Reverse Phase Gradient nih.gov

| Detector | Photodiode Array (PDA) | nih.gov |

While liquid chromatography is dominant, other chromatographic techniques serve complementary roles in the comprehensive analysis of Linagliptin impurities.

Gas Chromatography (GC): GC is suitable for the analysis of volatile or semi-volatile impurities that may be present from the synthesis process. A direct injection GC method has been developed for the quantification of 3-aminopiperidine, a key starting material and potential impurity in Linagliptin. asianpubs.orgresearchgate.net This technique avoids complex derivatization steps and is highly sensitive, capable of detecting impurities at the ppm level. asianpubs.orgresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is increasingly used as a "green" alternative to normal-phase HPLC. chromatographyonline.com It uses supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of toxic organic solvents. chromatographyonline.comnih.gov SFC provides unique selectivity for chiral compounds and is often faster than HPLC, making it an excellent choice for monitoring the enantiomeric purity of Linagliptin and quantifying its undesired (S)-enantiomer. chromatographyonline.comscirp.org

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio. A CE method has been successfully developed and validated for the determination of the enantiomeric impurity of Linagliptin. nih.govresearchgate.net This method utilizes a chiral selector, such as carboxymethyl-β-cyclodextrin, added to the background electrolyte to achieve baseline separation of the (R)- and (S)-enantiomers within a short analysis time of approximately 10 minutes. nih.govresearchgate.net The method was validated and demonstrated a limit of quantitation of 0.05% for the enantiomeric impurity. nih.gov

Spectrometric Techniques for Structural Elucidation of Linagliptin Impurity KH-2

Once an impurity like KH-2 is separated and isolated, spectrometric techniques are employed to determine its chemical structure. This process is essential for understanding its origin and potential impact.

Mass spectrometry, especially when coupled with a chromatographic inlet (LC-MS), is an indispensable tool for the characterization of impurities. innovativejournal.innih.gov For this compound, initial analysis using a single quadrupole mass detector can provide the molecular weight of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (ToF) or Orbitrap analyzers, provides highly accurate mass measurements. nih.govresearchgate.net This accuracy allows for the unambiguous determination of the elemental composition and molecular formula of the impurity. nih.govnih.gov The analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, which generates the protonated molecular ion [M+H]⁺. mdpi.comnih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting pattern is analyzed to deduce the connectivity of atoms and identify key functional groups within the impurity's structure. nih.govresearchgate.net

Table 3: Application of Mass Spectrometry in Impurity Identification

Technique Information Obtained Relevance to Impurity KH-2
LC-MS (Single Quadrupole) Molecular Weight (Nominal Mass) Preliminary identification and confirmation of peak identity. nih.gov
LC-HRMS (Q-ToF) Accurate Mass and Molecular Formula Determines the exact elemental composition (e.g., CₓHᵧNₐOₑ). nih.govnih.gov

| Tandem MS (MS/MS) | Fragmentation Pattern | Provides structural fragments to elucidate the molecule's structure and differentiate it from other isomers. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. nih.govbohrium.com While MS provides the molecular formula and fragments, NMR provides detailed information about the carbon-hydrogen framework of the molecule. semanticscholar.orgresearchgate.net For unequivocal structure confirmation of impurity KH-2, a suite of NMR experiments is required.

¹H-NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting patterns), and their relative numbers (integration). mdpi.com A ¹H-NMR spectrum is available for this compound. chemicalbook.com

¹³C-NMR: Shows the number of different types of carbon atoms in the molecule. nih.govsemanticscholar.org

DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups. semanticscholar.org

2D-NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), allowing chemists to piece together the complete molecular structure by establishing connectivity between different parts of the molecule. bohrium.com

The combination of these NMR experiments, along with the molecular formula from HRMS, allows for the complete and unambiguous structural assignment of this compound. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification in Impurities

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. scispace.com The method operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. scispace.com This interaction provides a unique molecular fingerprint, allowing for the structural elucidation of compounds like this compound.

When analyzing an impurity such as KH-2, IR spectroscopy serves as a crucial qualitative tool. The resulting spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), reveals characteristic absorption bands corresponding to specific functional groups. For instance, the analysis of various Linagliptin-related impurities has demonstrated the ability of IR spectroscopy to identify key structural features. mdpi.com A study on other Linagliptin degradation products identified characteristic absorption peaks for carbonyl (C=O) and amide groups around 1700 cm⁻¹. mdpi.com

The process involves preparing a sample of the isolated impurity KH-2, typically by incorporating it into a potassium bromide (KBr) pellet or as a mull, and exposing it to IR radiation. The resulting spectrum would be compared against the spectrum of pure Linagliptin and other known impurities to identify structural differences. scispace.comresearchgate.net Key functional groups expected in Linagliptin and its derivatives, which would be of interest in the spectrum of impurity KH-2, are detailed in the table below.

Table 1: Potential Functional Groups in this compound and Their Characteristic IR Absorption Ranges

Functional Group Type of Vibration Characteristic Absorption Range (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Alkane (C-H) Stretching 2850 - 3000
Alkyne (-C≡C-) Stretching 2100 - 2260
Carbonyl (C=O) Stretching 1650 - 1750
Amide (C=O) Stretching 1630 - 1690

By interpreting the presence, absence, or shift of these bands, analysts can confirm the identity of impurity KH-2 or elucidate its structure if it is an unknown degradation product.

Methodological Development, Validation, and Robustness for this compound Analysis

The development of a reliable analytical method for the quantification of this compound is essential for routine quality control and regulatory compliance. The process involves a systematic approach to create a method that is not only accurate and precise but also robust enough to withstand minor variations in operating conditions.

Implementation of Quality by Design (QbD) Principles in Analytical Method Development for Impurity KH-2

Quality by Design (QbD) is a systematic, science- and risk-based approach to analytical method development that aims to ensure quality is built into the method from the outset. sem.com.trnih.gov This modern approach is a departure from traditional "one factor at a time" experimentation, leading to more robust and reliable methods. ijpca.org The application of QbD principles to develop a method for this compound involves several key steps. bohrium.com

First, the Analytical Target Profile (ATP) is defined. The ATP is a prospective summary of the performance requirements for the analytical method, ensuring it is fit for its intended purpose—in this case, the accurate quantification of impurity KH-2. sem.com.tr

Table 2: Example Analytical Target Profile (ATP) for this compound Method

Attribute Target
Analyte This compound
Matrix Linagliptin Drug Substance
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Method Goal Quantify Impurity KH-2 with high specificity, accuracy, and precision.
Specificity Baseline separation from Linagliptin and other known impurities.
Accuracy Recovery between 98.0% and 102.0%.
Precision Relative Standard Deviation (RSD) ≤ 2.0%.

Next, a risk assessment is performed to identify critical method parameters (CMPs) that could potentially impact the method's performance. Tools like an Ishikawa (fishbone) diagram are used to brainstorm variables related to instruments, materials, and methods. sem.com.trijpca.org For an HPLC method, CMPs could include mobile phase pH, organic solvent ratio, column temperature, and flow rate. bohrium.com

Finally, Design of Experiments (DoE) is employed to systematically study the effects of the identified CMPs and their interactions. sem.com.tr Statistical analysis of the experimental data helps in understanding the method's behavior and defining a Method Operable Design Region (MODR) , which is the multidimensional space of operational parameters within which the method consistently meets the ATP requirements. ufms.br This QbD-driven process results in a well-understood, robust, and flexible analytical method for impurity KH-2. ijpca.org

Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limits of Detection (LOD), and Limits of Quantification (LOQ) for this compound Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. academicstrive.com According to International Council for Harmonisation (ICH) guidelines, a method for quantifying an impurity like KH-2 must be validated for several key parameters. nih.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the main drug substance, other impurities, or degradation products. For impurity KH-2, this is typically demonstrated by showing that its peak in the chromatogram is well-resolved from the Linagliptin peak and other potential impurities.

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. academicstrive.com For impurity analysis, this range typically spans from the limit of quantification (LOQ) to 150% of the impurity's specification limit. The linearity is evaluated by linear regression analysis, with an acceptance criterion for the correlation coefficient (R²) often being ≥ 0.998. nih.govjetir.org

Accuracy refers to the closeness of the test results to the true value. It is determined by spiking the drug substance with known amounts of impurity KH-2 at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). nih.gov The percentage recovery is then calculated, with typical acceptance criteria falling between 95% and 105%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%. nih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. impactfactor.org

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. impactfactor.org For impurity analysis, the LOQ must be below the reporting threshold for the impurity. These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve. impactfactor.org

Table 3: Summary of Validation Parameters for this compound Analysis

Validation Parameter Methodology Typical Acceptance Criteria
Specificity Analyze blank, placebo, Linagliptin, and spiked samples. Impurity KH-2 peak is resolved from all other peaks.
Linearity Analyze a minimum of 5 concentrations across the desired range. Correlation Coefficient (R²) ≥ 0.998.
Accuracy Analyze spiked samples at 3 levels in triplicate (e.g., LOQ, 100%, 150%). Mean recovery between 95.0% and 105.0%.
Precision (Repeatability) Analyze 6 replicate samples at 100% concentration. RSD ≤ 2.0%.
Precision (Intermediate) Repeat analysis on a different day, with a different analyst or instrument. RSD ≤ 2.0%.
LOD Based on signal-to-noise ratio (S/N ≈ 3) or slope of the calibration curve. Method can detect the impurity at very low levels.

| LOQ | Based on signal-to-noise ratio (S/N ≈ 10) or slope of the calibration curve. | The impurity can be quantified with acceptable accuracy and precision. |

Strategies for Control and Mitigation of Linagliptin Impurity Kh 2

Process Optimization in Linagliptin Manufacturing to Minimize Impurity KH-2 Formation

Minimizing the formation of Linagliptin impurity KH-2 at its source is the most efficient control strategy. This is achieved by meticulously optimizing the chemical process parameters of the established synthetic route. By understanding the reaction mechanism that leads to the impurity, critical process parameters (CPPs) can be identified and controlled.

Key research findings indicate that the formation of impurities is highly sensitive to reaction conditions. mdpi.com For instance, incomplete reactions or side reactions involving intermediates are common sources of impurities. nih.gov Optimizing factors such as reaction temperature, solvent, catalyst, and the stoichiometry of reactants can significantly reduce the generation of unwanted by-products like KH-2.

A systematic approach, often guided by Design of Experiments (DoE), allows for the simultaneous study of multiple parameters to identify the optimal conditions for maximizing Linagliptin yield while keeping impurity KH-2 levels below the required threshold. sem.com.tr For example, in the final steps of Linagliptin synthesis, controlling the reaction temperature and the addition rate of reagents can prevent the degradation of intermediates or the product itself, which could otherwise lead to impurity formation. researchgate.net

Table 1: Examples of Process Parameters Optimized to Control Impurity Formation

ParameterObjectiveRationale for KH-2 Control
Temperature Maintain within a narrow, validated rangePrevents thermal degradation of reactants or Linagliptin and reduces the rate of side reactions that could form KH-2.
Solvent System Select appropriate solvent(s) and control water contentEnsures reactants remain in the correct phase, influences reaction kinetics, and can suppress hydrolysis pathways that may lead to impurities. nih.gov
Reagent Stoichiometry Precise control over the molar ratio of reactantsAvoids excesses of reactive starting materials or reagents that could engage in side reactions with intermediates or the final product to generate KH-2.
Reaction Time Define and control the duration of the reactionPrevents the formation of degradation products that can occur with prolonged reaction times while ensuring the primary reaction goes to completion. googleapis.com
pH Control Maintain optimal pH of the reaction mixtureCertain impurities are formed under specific acidic or basic conditions; controlling pH can inhibit these formation pathways. nih.gov

By implementing strict in-process controls and defining proven acceptable ranges (PARs) for these critical parameters, manufacturers can build quality into the process and consistently minimize the formation of this compound. sem.com.trsemanticscholar.org

Design and Implementation of Alternative Synthetic Routes for Reduced Impurity Burden

When process optimization of an existing route is insufficient to control a problematic impurity like KH-2, designing an alternative synthetic pathway is a strategic solution. The goal is to develop a route that either avoids the specific intermediate responsible for the impurity's formation or utilizes reaction conditions that are inherently less prone to generating it. googleapis.com

Several synthetic routes for Linagliptin have been developed since its inception. medkoo.com Early methods often involved protecting groups like tert-butyloxycarbonyl (Boc) or phthalimide (B116566) on the 3-aminopiperidine moiety. newdrugapprovals.orggoogle.com While effective, these routes can be expensive and sometimes introduce their own set of impurities that are difficult to remove. googleapis.comnewdrugapprovals.org

More recent synthetic strategies focus on eliminating the need for protecting groups on the aminopiperidine ring, which shortens the synthesis but can increase the formation of other impurities, such as regioisomers. researchgate.netgoogle.com An ideal alternative route for minimizing KH-2 would be designed based on a thorough understanding of its formation mechanism, selecting different starting materials or intermediates that circumvent the problematic step entirely.

Table 2: Comparison of Synthetic Route Strategies for Impurity Control

Synthetic StrategyAdvantagesDisadvantagesRelevance to KH-2 Control
Protecting Group Chemistry High selectivity, can prevent certain side reactions.Adds steps (protection/deprotection), can introduce new impurities, may use expensive reagents. googleapis.comnewdrugapprovals.orgCan be designed to specifically block the reactive site responsible for KH-2 formation.
Direct Condensation (No Protecting Group) Shorter route, potentially lower cost, fewer steps. google.comMay generate more regioisomers and other process-related impurities due to multiple reactive sites. researchgate.netRequires highly optimized reaction conditions to selectively form Linagliptin over impurity KH-2.
Convergent Synthesis Improved overall yield, easier purification of intermediates.Requires careful planning and synthesis of complex fragments.By synthesizing key fragments separately, the conditions for their final coupling can be fine-tuned to disfavor the reaction that forms KH-2.

The development of a new route is a significant undertaking that requires re-evaluation of the entire manufacturing process, but it can offer a permanent solution to persistent impurity issues, ultimately leading to a more robust and cost-effective process. googleapis.com

Advanced Purification Techniques for Efficient Removal of this compound

Even in an optimized process, trace amounts of impurities like KH-2 may form. Therefore, robust and efficient purification techniques are essential to ensure the final API meets stringent purity requirements.

Recrystallization is a powerful and widely used technique for purifying solid compounds. The principle relies on the difference in solubility between the desired compound (Linagliptin) and the impurity (KH-2) in a specific solvent or solvent system. A solvent is chosen in which Linagliptin has high solubility at an elevated temperature but low solubility at a lower temperature, while the impurity remains soluble at the lower temperature.

Research has shown that specific impurities in the Linagliptin process can be effectively controlled by recrystallization from solvents like toluene. mdpi.comnih.gov Another strategy involves selective precipitation by forming a salt. For instance, creating a salt of Linagliptin, such as the benzoate (B1203000) or mandelate (B1228975) salt, can alter its solubility characteristics, allowing it to be selectively precipitated while impurities remain in the solution. wipo.int The pure salt is then isolated and converted back to the free base form of Linagliptin.

When recrystallization is not effective, preparative high-performance liquid chromatography (HPLC) is a highly effective, albeit more expensive, method for removing impurities. This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent mixture).

By carefully selecting the column chemistry, mobile phase composition, and gradient, a method can be developed to achieve a clear separation between the Linagliptin peak and the impurity KH-2 peak. nih.gov The separated fractions containing pure Linagliptin are then collected and the solvent is removed to yield the purified API. While highly effective, the scalability and cost associated with large columns and high solvent consumption are key considerations for industrial-scale production. chromatographyonline.com

To overcome the limitations of traditional purification methods, the pharmaceutical industry is exploring novel separation technologies. nih.gov These advanced techniques offer potential for more efficient, cost-effective, and environmentally friendly purification processes.

Organic Solvent Nanofiltration (OSN): This is a membrane-based technology that separates molecules based on size. nih.govresearchgate.net It can be used to remove smaller impurity molecules from the larger API molecule in a continuous process, reducing solvent use compared to chromatography.

Molecularly Imprinted Membranes: These are highly specialized membranes created with "memory" for a specific molecule. A membrane could potentially be designed to selectively capture either Linagliptin or the KH-2 impurity, allowing for a very specific and efficient separation. nih.gov

Counter Current Chromatography (CCC): CCC is a form of liquid-liquid chromatography that uses no solid stationary phase, which avoids issues like irreversible adsorption of the product. nih.govchromatographyonline.com It has been recognized as a valuable tool for purifying APIs and removing closely related impurities. nih.gov

Impurity Control Strategy Development within a Quality by Design (QbD) Framework

A modern approach to drug manufacturing relies on the principles of Quality by Design (QbD), which is a systematic, science- and risk-based approach to development. sem.com.tr Instead of relying solely on end-product testing, QbD aims to build quality into the manufacturing process from the beginning.

The development of a control strategy for this compound within a QbD framework involves several key steps:

Define the Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final Linagliptin product, including a strict limit for impurity KH-2.

Identify Critical Quality Attributes (CQAs): Purity is a CQA, and the level of impurity KH-2 is a specific attribute that must be controlled.

Conduct a Risk Assessment: A risk assessment (e.g., using a Fishbone Diagram) is performed to identify potential process parameters that could impact the formation of KH-2. ijpca.org This helps focus development efforts on the most critical factors.

Develop a Design Space: Through experimental designs (DoE), a "design space" is established. sem.com.trsemanticscholar.org This is the multidimensional combination of process parameters that have been demonstrated to provide assurance of quality. Operating within this defined space ensures that the level of impurity KH-2 will remain below its acceptance limit.

Implement a Control Strategy: The control strategy includes raw material controls, in-process controls on CPPs, and final API specifications. This strategy is designed to ensure the process remains within the design space and consistently produces Linagliptin of the required purity. ijpca.org

By using a QbD approach, manufacturers gain a deep understanding of the process and the factors that influence impurity formation, leading to a more robust and reliable control strategy for impurities like KH-2. sem.com.tr

Formal Spike, Purge, and Fate Studies for this compound

A thorough review of publicly available scientific literature and patent documents did not yield specific studies or data corresponding to a "this compound." Consequently, detailed research findings and data tables from formal spike, purge, and fate studies for this specifically named impurity cannot be provided. Such studies are typically part of a company's proprietary process development and regulatory filings and are often not published in the public domain.

In the context of pharmaceutical manufacturing, formal spike, purge, and fate studies are crucial for understanding and controlling impurities. These studies are designed to intentionally introduce a known amount of a specific impurity (a "spike") into the manufacturing process at a specific stage. The subsequent process steps are then monitored to determine the extent to which the impurity is removed or "purged." The "fate" of the impurity refers to its final concentration in the drug substance.

While specific data for "KH-2" is unavailable, the principles of controlling process-related impurities in the synthesis of Linagliptin have been discussed in scientific literature. For instance, studies on other Linagliptin impurities have demonstrated effective control strategies. It has been reported that certain process-related impurities can be significantly reduced to levels below the identification threshold of 0.1% through purification techniques such as salification with hydrochloric acid or recrystallization from solvents like toluene. researchgate.net These methods exemplify the concept of purging impurities to ensure the final drug substance meets the required purity standards.

The objective of such studies is to provide a quantitative measure of the process's capability to remove specific impurities, thereby ensuring the quality and safety of the final active pharmaceutical ingredient. The data generated from these studies are a key component of the regulatory submission for a new drug.

Below is an illustrative template of how data from a hypothetical fate and purge study for a generic impurity in a multi-step process might be presented.

Hypothetical Example of a Fate and Purge Study Data Table

Process StepStageAmount of Impurity Spiked (g)Impurity Level Before Step (%)Impurity Level After Step (%)Purge Factor
Step 1: Chemical ReactionCrude Reaction Mixture101.00.81.25
Step 2: ExtractionOrganic Layer-0.80.32.67
Step 3: CrystallizationMother Liquor-0.30.056.0
Step 4: Final DryingDried API-0.05<0.01>5.0

This table is for illustrative purposes only and does not represent actual data for this compound.

Such a table would typically be accompanied by a detailed description of the analytical methods used for quantification and the calculations for determining the purge factor at each step.

Current Research Gaps and Future Directions in Linagliptin Impurity Research

Comprehensive Impurity Profiling of Linagliptin under Varied Conditions and Long-Term Stability

A significant area of ongoing research involves the comprehensive profiling of Linagliptin impurities under various stress conditions to understand degradation pathways and ensure long-term stability. Forced degradation studies are crucial for identifying potential degradation products that may form during the manufacturing process, storage, or transportation. nih.govaquigenbio.com

Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. nih.gov In one study, exposure to acidic conditions (24 hours at 60°C) resulted in a 16.42% degradation of Linagliptin, with two major impurities being formed at levels exceeding 5.0%. nih.gov Oxidative stress also led to significant degradation, generating several impurities. nih.gov Conversely, the drug showed more stability under alkaline, thermal, and photolytic conditions. nih.gov Under alkaline degradation for 10 days at 60°C, a 2.56% degradation was observed, while thermal degradation for the same duration at 60°C resulted in only 0.05% degradation. nih.gov

These studies are essential for developing stability-indicating analytical methods, which can accurately measure the drug substance in the presence of its impurities and degradation products. researchgate.net Research has focused on developing and validating methods like reverse phase-high performance liquid chromatography (RP-HPLC) to separate and quantify both process-related and degradation impurities. nih.govdoaj.org During the development of Linagliptin, five new process-related impurities were detected using HPLC, ranging from 0.15% to 0.5%. nih.gov The identification and synthesis of these impurities are vital for their use as reference standards in quality control and for validating analytical methods. nih.govresearchgate.net

Future research will likely focus on even more exhaustive profiling under a wider array of conditions, including interactions with excipients in formulated products. asianpubs.org Long-term stability studies under various storage conditions are also necessary to ensure that no new, significant impurities emerge over the product's shelf life. registech.com

Table 1: Summary of Linagliptin Degradation under Various Stress Conditions
Stress ConditionDurationTemperatureDegradation (%)Key Observations
Acid Hydrolysis24 hours60 °C16.42%Two major impurities (AD 1, AD 2) formed at levels >5.0%. nih.gov
Alkaline Hydrolysis10 days60 °C2.56%Two degradants exceeded 0.4%. nih.gov
Oxidative--SignificantSeveral impurities generated above 0.4%. nih.gov
Thermal10 days60 °C0.05%One impurity formed at 0.05%. nih.gov
Photolytic--Not significantNo significant degradation observed. nih.gov

Predictive Modeling Approaches for Impurity Formation and Fate in Linagliptin Manufacturing

A significant gap in current research is the development of robust predictive models for impurity formation and fate during the Linagliptin manufacturing process. Such models are crucial for implementing a Quality by Design (QbD) approach, which emphasizes proactive impurity control by understanding and managing the sources of variation. emanresearch.orgfreyrsolutions.com

Current approaches often rely on experimental data from forced degradation and stability studies. nih.govresearchgate.net While essential, these can be resource-intensive. Predictive, in silico tools offer a complementary approach to anticipate potential impurities and degradation pathways. nih.govresearchgate.net Software applications can predict degradation products based on the chemical structure of the API and the process conditions. nih.gov For example, some computational programs have been used to predict the mutagenicity and toxicity of Linagliptin impurities. researchgate.net

The ICH M7 guideline for assessing and controlling mutagenic impurities encourages the use of in silico toxicology assessments, such as quantitative structure-activity relationship (QSAR) models. emanresearch.orgnih.gov These models can classify impurities based on their potential for mutagenicity, guiding further testing and control strategies. nih.gov

Future research should focus on developing and validating more accurate predictive models specifically for the Linagliptin synthesis and degradation pathways. This involves integrating experimental data with computational modeling to understand the mechanisms of impurity formation. mdpi.com Such models could predict the impact of variations in raw materials and process parameters on the final impurity profile, enabling a more robust and efficient control strategy. europeanpharmaceuticalreview.com This would also facilitate a better understanding of impurity purge factors throughout the manufacturing process.

Development of Novel Technologies for On-line/At-line Impurity Monitoring in Linagliptin Production

The traditional approach to quality control in pharmaceutical manufacturing relies heavily on off-line testing of collected samples. nih.gov A key area for future development is the implementation of novel technologies for on-line or at-line monitoring of impurities during Linagliptin production. This aligns with the FDA's Process Analytical Technology (PAT) initiative, which aims to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes. wikipedia.orgthermofisher.com

PAT tools can provide real-time or near-real-time data, allowing for immediate process adjustments to maintain quality and minimize the formation of impurities. freyrsolutions.commt.com Technologies such as in-line spectroscopy (e.g., Raman, NIR) and advanced chromatographic techniques could be integrated directly into the manufacturing process. nih.gov For instance, on-line HPLC systems can now perform fully automated, rapid reaction sampling and analysis, providing real-time data on the formation and consumption of reactants, intermediates, and impurities. mt.com

Currently, the quality control of Linagliptin relies on highly sensitive and specific off-line methods like UPLC-MS and HPLC. nih.govpnrjournal.com The challenge lies in adapting these powerful analytical techniques for real-time process monitoring. Future research should focus on developing and validating robust PAT methods for Linagliptin production. This includes creating interfaces for automated sampling and sample preparation, as well as developing chemometric models to translate raw analytical data into actionable process control information. process-insights.com The successful implementation of on-line/at-line impurity monitoring would represent a significant advancement, leading to more efficient and consistent manufacturing of high-quality Linagliptin.

Interdisciplinary Research on Impurity Lifecycle Management in Pharmaceutical Sciences

Effective impurity control requires a holistic and interdisciplinary approach that spans the entire lifecycle of the drug product, from development through manufacturing to post-approval monitoring. technologynetworks.comzamann-pharma.com This represents a crucial area for future research, moving beyond isolated studies of analytical methods or toxicological assessments.

Impurity lifecycle management integrates knowledge from various disciplines, including process chemistry, analytical chemistry, toxicology, and regulatory affairs. registech.com A collaborative environment where analytical teams have a direct feedback loop with process chemistry groups is key to designing reproducible solutions for impurity control. registech.com This integrated strategy is essential for understanding not only how impurities are formed but also how to control them effectively. registech.com

The management of impurities is a continuous process. zamann-pharma.com For example, new impurities may be discovered in the later stages of drug development or even after the product is on the market, which can arise from interactions between the API and excipients or packaging materials. registech.com Therefore, a lifecycle approach involves ongoing stability monitoring and risk assessment. zamann-pharma.com

Future directions in this area point towards a more formalized and integrated framework for impurity management. This includes building comprehensive databases that link process parameters to impurity profiles and toxicological data. Such a framework would support a more science- and risk-based approach to setting specifications and control strategies, in line with modern regulatory expectations. emanresearch.org Fostering this kind of interdisciplinary collaboration is essential for anticipating and mitigating impurity-related risks throughout a product's lifecycle, ultimately ensuring patient safety. technologynetworks.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying Linagliptin impurity KH-2 in drug substance batches?

  • Methodological Answer : Identification and quantification require orthogonal techniques to ensure specificity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for structural confirmation, while nuclear magnetic resonance (NMR) can resolve stereochemical ambiguities . For quantification, validate methods per ICH Q2(R2) guidelines, including parameters such as:
  • Specificity : Ensure no interference from the drug matrix or other impurities.
  • Linearity : Test over a range of 50–150% of the target concentration (e.g., three replicates at three levels) .
  • Accuracy : Report mean recovery (95–105%) using spiked samples .
  • Precision : Assess repeatability (≤2% RSD for assay) and intermediate precision (e.g., inter-day, inter-analyst variability) .
ParameterAcceptance Criteria
LinearityR² ≥ 0.995
LOD/LOQSignal-to-noise ratio ≥ 3/10
Accuracy95–105% recovery
Repeatability≤2% RSD

Q. How can researchers synthesize this compound for use as a reference standard?

  • Methodological Answer : Synthesis should mirror the parent drug’s manufacturing process. Utilize organic synthesis techniques such as:
  • Retrosynthetic analysis : Identify precursor fragments (e.g., quinazolinone or xanthine derivatives) .
  • Purification : Apply column chromatography (silica gel or reverse-phase) followed by recrystallization.
  • Purity verification : Use HPLC (≥98% purity) and characterize via LC-MS and NMR .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate the formation kinetics of this compound under accelerated degradation conditions?

  • Methodological Answer : Follow ICH Q1A(R2) guidelines:
  • Stress conditions : Expose the drug substance to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis, and oxidative environments (e.g., 0.1–3% H₂O₂) .
  • Sampling intervals : Collect data at 0, 1, 3, 6, and 12 months for long-term studies.
  • Kinetic modeling : Use Arrhenius equations to predict impurity formation rates at shelf-life conditions.
  • Statistical analysis : Calculate upper confidence limits (mean + 3σ) for impurity levels in development batches .

Q. What orthogonal approaches are required to resolve co-eluting peaks interfering with KH-2 quantification?

  • Methodological Answer : Implement hyphenated techniques:
  • LC-MS/MS : Differentiate co-eluting impurities via unique fragmentation patterns .
  • Two-dimensional chromatography : Use column switching or heart-cutting 2D-LC to enhance resolution .
  • Multivariate analysis : Apply principal component analysis (PCA) to deconvolute overlapping spectral data .

Q. How can researchers address contradictions in impurity profile data across batches from different suppliers?

  • Methodological Answer : Conduct comparative impurity profiling:
  • Supplier comparison : Analyze ≥3 batches per supplier using LC-MS and NMR to detect trace components .
  • Multivariate statistics : Use cluster analysis to identify batch-to-batch variability sources (e.g., synthetic byproducts) .
  • Process analytical technology (PAT) : Monitor critical synthesis steps (e.g., intermediates) to pinpoint divergence points .

Q. What mechanistic studies are needed to assess the toxicological significance of KH-2 in preclinical models?

  • Methodological Answer : Follow ICH M3(R2) and S9 guidelines:
  • In vitro genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay .
  • In vivo toxicity : Administer KH-2 at 10× the human exposure dose in rodent models for 28 days.
  • Metabolite profiling : Identify reactive metabolites using hepatic microsomes and trapping agents (e.g., glutathione) .

Data Analysis and Reporting Guidelines

  • Impurity Thresholds : Use ICH Q3A limits (e.g., reporting threshold: 0.05%, identification threshold: 0.10%) .
  • Statistical Reporting : Include 95% confidence intervals for mean impurity levels and recovery studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.